molecular formula C6H9NO3 B061384 (2S)-2-METHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID CAS No. 160867-99-2

(2S)-2-METHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID

Cat. No.: B061384
CAS No.: 160867-99-2
M. Wt: 143.14 g/mol
InChI Key: OGAOOVOPBAWHDG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a carboxylic acid group. The (S)-configuration indicates the specific spatial arrangement of its atoms, which is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as L-proline.

    Oxidation: The precursor undergoes oxidation to introduce the keto group at the 5-position.

    Methylation: A methyl group is introduced at the 2-position through a methylation reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the oxidation and methylation reactions under controlled conditions.

    Catalysts: Employing specific catalysts to enhance the reaction efficiency and selectivity.

    Automated Purification Systems: Using automated systems for purification to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Various halides or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction may produce a hydroxyl derivative.

Scientific Research Applications

(S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Metabolic Pathways: It may participate in or modulate various metabolic pathways, affecting the synthesis and degradation of biomolecules.

    Receptor Binding: The compound can bind to specific receptors, influencing cellular signaling and function.

Comparison with Similar Compounds

    L-Proline: A structurally related amino acid with similar biological functions.

    2-Methylpyrrolidine: A compound with a similar pyrrolidine ring but lacking the carboxylic acid group.

    5-Oxopyrrolidine-2-carboxylic Acid: A compound with a similar structure but without the methyl group.

Uniqueness: (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific (S)-configuration and the presence of both a methyl group and a carboxylic acid group. This combination of features contributes to its distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAOOVOPBAWHDG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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